molecular formula C22H32O2 B017900 Retinol acetate CAS No. 127-47-9

Retinol acetate

Cat. No. B017900
CAS RN: 127-47-9
M. Wt: 328.5 g/mol
InChI Key: QGNJRVVDBSJHIZ-AQDFTDIISA-N
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Description

Retinyl acetate, a naturally-occurring fatty acid ester form of retinol (vitamin A), has been extensively studied for its various properties and impacts. It is known for its potential antineoplastic and chemopreventive activities, with the ability to bind to and activate retinoid receptors, inducing cell differentiation and decreasing cell proliferation. Additionally, it exhibits immunomodulatory properties and can inhibit carcinogen-induced neoplastic transformation in some cancer cell types (de Groot, 2020).

Synthesis Analysis

The synthesis of retinyl acetate has been described in various studies. A notable method involves a modified Wittig-Horner synthesis, which is instrumental for producing isotopically labeled compounds for human isotope dilution studies, demonstrating the compound's significance in metabolic research (Tanumihardjo, 2001).

Molecular Structure Analysis

The fluorescence and absorption spectra of retinyl polyenes, including retinyl acetate, have been measured to understand their molecular structure. The studies conducted at different temperatures and in various solvents reveal insights into the molecule's energy states and structural dynamics, indicating the complexity of retinyl acetate's molecular architecture (Thomson, 1969).

Chemical Reactions and Properties

Retinyl acetate participates in several chemical reactions, demonstrating its ability to scavenge peroxyl radicals due to its conjugated polyene structure. This antioxidative property is significant in preventing the oxidation of other molecules, highlighting retinyl acetate's role in chemical reactions and its potential in radical scavenging applications (Yamauchi et al., 1992).

Physical Properties Analysis

The thermal and physical properties of retinyl acetate have been studied, particularly in the context of its incorporation into poly(vinyl alcohol) electrospun nanofibers. These studies demonstrate how encapsulation can affect the molecule's stability and release kinetics, providing insights into its physical properties and potential applications in material science (Lemma et al., 2015).

Chemical Properties Analysis

The chemical properties of retinyl acetate, especially its role in inhibiting DNA synthesis during chemically induced carcinogenesis, have been explored. These findings underscore the compound's chemopreventive properties and its ability to affect cellular processes at the chemical level (Mehta & Moon, 1980).

Scientific Research Applications

  • Cellular Alterations and Glycoprotein Synthesis : In mouse epidermal cells, retinyl acetate alters glycoprotein synthesis, notably increasing fucose and glucosamine incorporation (DeLuca & Yuspa, 1974).

  • Antineoplastic and Chemopreventive Activities : Retinyl acetate shows potential in cancer prevention, inducing cell differentiation and reducing cell proliferation (de Groot, 2020).

  • Influence on Cell Morphology : The compound accentuates the nontransformed phenotype of 10T1/2 cells and increases microfilament bundle thickness (Mordan, Hui, & Bertram, 1984).

  • Therapeutic Potential in Visual Function : Long-term administration of 9-cis-retinyl acetate can improve deteriorating photoreceptor function in mice, suggesting its use in age-related retinal dysfunction treatments (Maeda et al., 2009).

  • Mammary Tumor Prevention : Studies demonstrate its effectiveness in reducing mammary tumor risks in various animal models, suggesting its role in cancer prevention (Gail, Santner, & Brown, 1980), (McCormick, Burns, & Albert, 1981), (Moon, Grubbs, & Sporn, 1976).

  • Analytical Uses in Biochemistry : It's used as an internal standard in methods for determining various compounds like retinol and alpha-tocopherol in human plasma by liquid chromatography (Milne & Botnen, 1986).

  • Application in Skin Care : Retinyl acetate penetrates into the stratum corneum, with its final location being deep within the lipid bilayer, underlining its potential in topical applications (dos Santos et al., 2017).

  • Immunopotentiation and Anti-Cancer Action : It has been attributed with immunopotentiation power in its anti-cancer action, which can be reversed by immunosuppressive agents (Medawar & Hunt, 1981).

Mechanism of Action

Target of Action

Retinyl acetate, also known as vitamin A acetate, is a natural form of vitamin A . The primary targets of retinyl acetate are the retinoic acid receptors (RAR) and retinoid X receptors (RXR) located in the nucleus of the cell . These receptors play an essential role in the metabolic functioning of the retina, the growth and differentiation of epithelial tissue, the growth of bone, reproduction, and the immune response .

Mode of Action

Retinyl acetate is converted into retinol in the body, which then gets converted into retinoic acid . Retinoic acid enters the cell nucleus and binds to its targets, the RAR and RXR . This binding regulates gene expression, leading to increased cell turnover, collagen production, and elastin production . These changes at the cellular level result in various physiological effects, such as improved skin texture and reduced appearance of wrinkles .

Biochemical Pathways

Retinyl acetate affects several biochemical pathways. It plays a crucial role in the visual cycle, where it gets converted into retinal, a necessary structural component of the light-sensitive pigment, rhodopsin . It also influences the skin aging process by regulating the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), which are involved in the degradation and synthesis of collagen .

Pharmacokinetics

The pharmacokinetics of retinyl acetate involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, retinyl acetate is absorbed in the intestines and transported to the liver, where it is stored and metabolized into retinol . The metabolized retinol is then distributed throughout the body, binding to retinol-binding proteins in the serum . The peak plasma time for retinol is around 4-5 hours . The compound is excreted through the urine and feces .

Result of Action

The action of retinyl acetate leads to several molecular and cellular effects. It enhances skin texture, diminishes fine lines, and augments the thickness of both the epidermal and dermal layers . It also helps neutralize free radicals in the middle layer of the skin, reducing the appearance of wrinkles and enlarged pores . Furthermore, it has potential antineoplastic and chemopreventive activities .

Action Environment

The action, efficacy, and stability of retinyl acetate can be influenced by various environmental factors. For instance, exposure to sunlight can degrade retinyl acetate, reducing its effectiveness . Moreover, the compound can cause skin irritation, and its effects can be influenced by the individual’s skin type and condition . Therefore, it is recommended to use retinyl acetate-containing products as per the instructions to ensure its optimal action and minimize any potential adverse effects .

Safety and Hazards

Retinyl acetate is moderately toxic by ingestion . It has experimental teratogenic and reproductive effects . It is a questionable carcinogen with experimental neoplastigenic data . Mutation data has been reported . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

Retinyl acetate has potential antineoplastic and chemopreventive activities . There are ongoing clinical trials involving retinyl acetate and other retinoids for various diseases . Further understanding of skin aging and retinoids may provide the opportunity to create new therapeutic options .

Biochemical Analysis

Biochemical Properties

Retinyl acetate is a synthetic acetate ester form derived from retinol and has potential antineoplastic and chemopreventive activities . The enzymes that metabolize vitamin A to retinoic acid and the cytochrome P450 Cyp26 family of enzymes that further oxidize retinoic acid are involved in the metabolism of retinyl acetate .

Cellular Effects

Retinyl acetate has been shown to have effects on various types of cells and cellular processes. It regulates cell turnover, promotes effective exfoliation, prevents acne, evens discoloration, controls oil, smooths fine lines and wrinkles, and unclogs pores . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Retinyl acetate exerts its effects at the molecular level through various mechanisms. When applied topically, it is converted into retinoic acid by the skin, the biologically active form of vitamin A . It binds to its definite nuclear receptors including the retinoic acid receptor and retinoid X receptor, thus triggering gene transcription and further consequences in gene regulation .

Temporal Effects in Laboratory Settings

The effects of retinyl acetate change over time in laboratory settings. For example, 9-cis-retinyl acetate exhibits better stability and lower reactivity, making it suitable for oral administration . It also has long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of retinyl acetate vary with different dosages in animal models. For instance, retinyl acetate is generally recognized as safe (GRAS) in the amounts used to fortify foods with vitamin A

Metabolic Pathways

Retinyl acetate is involved in the retinoid (visual) cycle, a complex enzymatic pathway that operates in the retina for the regeneration of 11-cis-retinal, the inherent visual chromophore indispensable for vision . It interacts with enzymes such as retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase .

Transport and Distribution

Retinyl acetate is transported and distributed within cells and tissues. The uptake and metabolism of vitamin A by intestinal epithelial cells, the storage of vitamin A in the liver, and the metabolism of vitamin A in target cells to more biologically active metabolites, such as retinoic acid and 4-oxo-RA, must be precisely regulated .

Subcellular Localization

Studies on the subcellular localization of endogenous retinoids (vitamin A), retinoid-binding proteins, and acyl-CoA:retinol acyltransferase (ARAT) in liver might provide some insights .

properties

IUPAC Name

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJRVVDBSJHIZ-AQDFTDIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\COC(=O)C)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Retinol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

29584-22-3, 127-47-9
Record name Zuretinol acetate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029584223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuretinol acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12112
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZURETINOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3YP54BYU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Retinol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

57 - 58 °C
Record name Retinol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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